molecular formula C26H38N7O12PS B1671814 Inarigivir soproxil CAS No. 942123-43-5

Inarigivir soproxil

Numéro de catalogue B1671814
Numéro CAS: 942123-43-5
Poids moléculaire: 703.6 g/mol
Clé InChI: VMDKICCZWKJSHV-OLTNJDQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Inarigivir soproxil, also known as SB 9200, is a small molecule drug . It is an antiviral agent and a novel agonist of innate immunity . It shows potent antiviral activity against resistant Hepatitis C Virus (HCV) variants . It was developed by F-Star Therapeutics, Inc .


Molecular Structure Analysis

The molecular formula of Inarigivir soproxil is C25H34N7O13PS . The InChIKey is CJCYTUJOSMYXLE-JDLSZIHUSA-N .


Physical And Chemical Properties Analysis

Inarigivir soproxil is a solid powder . It has a molecular weight of 703.62 . It should be stored at -20°C, protected from light, and stored under nitrogen .

Safety And Hazards

Inarigivir soproxil is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is advised to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water .

Propriétés

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCYTUJOSMYXLE-JDLSZIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5C=CC(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N7O13PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inarigivir soproxil

CAS RN

942123-43-5
Record name Inarigivir soproxil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942123435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inarigivir soproxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INARIGIVIR SOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365052M0DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inarigivir soproxil
Reactant of Route 2
Inarigivir soproxil
Reactant of Route 3
Inarigivir soproxil
Reactant of Route 4
Inarigivir soproxil
Reactant of Route 5
Inarigivir soproxil
Reactant of Route 6
Inarigivir soproxil

Citations

For This Compound
48
Citations
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
Inarigivir is a novel, oral retinoic acid-inducible gene I protein (RIG-I) agonist, with a dual mechanism of action that inhibits hepatitis B viral replication complex by direct antiviral activity …
Number of citations: 2 access.portico.org
V Nehra, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
… A month later, Spring Bank Pharmaceuticals discontinued development of inarigivir soproxil in the interest of patient safety based on the occurrence of unexpected serious adverse …
Number of citations: 2 access.portico.org
MF Yuen, CY Chen, CJ Liu, WJ Jeng… - Liver …, 2023 - Wiley Online Library
… Inarigivir soproxil (SB 9200) is the prodrug of SB 9000 and has two anti-viral effects (Figure 1A). First, it can selectively activate two host cytosolic innate immune proteins, namely …
Number of citations: 11 onlinelibrary.wiley.com
G Joshi, R Poduri - Letters in Drug Design & Discovery, 2021 - ingentaconnect.com
… Investigational drugs DB15063 (Inarigivir soproxil) is indicated for antiviral activity against … The thorough investigation led us to identify Eprosartan, Inarigivir soproxil, Foretinib and …
Number of citations: 1 www.ingentaconnect.com
P Martelletti, F Cipolla, M Capi, M Curto… - Drugs …, 2020 - researchgate.net
Atogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist and is currently under clinical investigation for preventive treatment of migraine. Its inhibitory activity on …
Number of citations: 14 www.researchgate.net
G Joshi, R Poduri - 2020 - chemrxiv.org
… Investigational drugs DB15063 (Inarigivir soproxil), DB12307 (Foretinib), and DB01813 an … (Inarigivir soproxil) is indicated for antiviral activity against Chronic Hepatitis B (phase trial- …
Number of citations: 7 chemrxiv.org
R Poduri - 2020 - … .s3.amazonaws.com
… (Eprosartan), Investigational drugs DB15063 (Inarigivir soproxil), DB12307 (Foretinib) and … Investigational drugs DB15063 (Inarigivir soproxil) is indicated for antiviral activity against …
MN Ahmad, A Dasgupta, S Chopra - Drugs of the Future, 2020 - access.portico.org
Remdesivir (GS-5734) is a promising broad-spectrum experimental antiviral drug developed by Gilead Sciences. It is a nucleo side analogue prodrug that undergoes rapid conversion …
Number of citations: 3 access.portico.org
J Laba, P Biostatistician - classic.clinicaltrials.gov
… Inarigivir soproxil (further named inarigivir and formerly known … INARIGIVIR SOPROXIL AND A SINGLE ORAL DOSE OF MIDAZOLAM IN HEALTHY SUBJECTS Note: Inarigivir soproxil …
Number of citations: 0 classic.clinicaltrials.gov
CJ Zhang, SR Meyer, MJ O'Meara, S Huang… - bioRxiv, 2021 - biorxiv.org
… APAP (100 µM), FIAU (1 µM), tenofovir (500 nM), inarigivir soproxil (500 nM), or tenofovir and inarigivir soproxil (250 nM and 250 nM). The flow rate was maintained at a constant rate for …
Number of citations: 3 www.biorxiv.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.